Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride
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Overview
Description
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride is a chemical compound with the molecular formula C8H11N3O2·2HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization and methylation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at specific positions on the imidazo[1,5-a]pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions may vary, but they often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for different applications .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Its potential therapeutic properties are explored for developing new medications, particularly in the field of oncology and neurology.
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
- Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate
- 7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
Uniqueness
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride stands out due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C8H13Cl2N3O2 |
---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-6-4-9-2-3-11(6)5-10-7;;/h5,9H,2-4H2,1H3;2*1H |
InChI Key |
OVLKKTRSELXELD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNCCN2C=N1.Cl.Cl |
Origin of Product |
United States |
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